molecular formula C19H21NO3 B2540692 [(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE CAS No. 1638737-55-9

[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE

Cat. No.: B2540692
CAS No.: 1638737-55-9
M. Wt: 311.381
InChI Key: YAEVMNOZKXVXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE is a useful research compound. Its molecular formula is C19H21NO3 and its molecular weight is 311.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Intermediates

2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate is a chemical compound that can be utilized in organic synthesis and as an intermediate in the production of various chemical compounds. For instance, the preparation of methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate through the Grignard reaction from 2-bromothiophene as raw material shows the compound's potential in organic chemistry experiments and its relevance in educational settings to enhance students' interest in scientific research and experimental skills (Min, 2015).

Catalysis and Polymerization

The compound also plays a role in catalysis and polymerization processes. For example, it is related to the biomimetic copper-catalyzed polymerization of 2,6-dimethylphenol, which is crucial in producing high-performance engineering plastics like poly(2,6-dimethyl-1,4-phenylene ether) (PPE). Research has shown the influence of steric and electronic effects on the polymerization rates, highlighting the compound's significance in understanding catalytic activities and optimizing polymer production processes (Guieu et al., 2004).

Photopolymerization

Moreover, the compound has applications in photopolymerization. A new alkoxyamine bearing a chromophore group linked to the aminoxyl function, derived from the compound, has been proposed as a photoiniferter. This compound decomposes under UV irradiation to generate corresponding radicals, indicating its utility in initiating polymerization processes through photophysical or photochemical pathways. This research opens avenues for the development of advanced materials and coatings (Guillaneuf et al., 2010).

Luminescent Materials

The interaction of compounds like 2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate with metals can lead to the formation of luminescent materials. Research on europium(III) chelates with related structures has demonstrated the potential for creating luminescent materials with long lifetimes, applicable in lighting and display technologies, as well as in bioimaging (Latva et al., 1996).

Chiral Catalysis

Additionally, the compound's derivatives have been explored in chiral catalysis, where Pd complexes containing chiral imine-sulfide chelate ligands derived from amino acids have been used in allylic substitution reactions. This showcases the compound's role in enantioselective synthesis, essential for producing pharmaceuticals and fine chemicals with high purity and selectivity (Adams et al., 1999).

Properties

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-13-7-9-16(10-8-13)11-18(22)23-12-17(21)20-19-14(2)5-4-6-15(19)3/h4-10H,11-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEVMNOZKXVXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.